2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine
Overview
Description
“2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine” is a chemical compound with the molecular formula C9H10BrNO2 . It is used in the total synthesis of spirovibsanin A .
Synthesis Analysis
The synthesis of this compound involves several methodologies. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H8BrNO2/c9-7-3-1-2-6 (10-7)8-11-4-5-12-8/h1-3,8H,4-5H2 .Chemical Reactions Analysis
In terms of chemical reactions, both electron-donating groups and electron-withdrawing groups, including fluoro and chloro, were well-tolerated in the catalytic system, and gave excellent results in terms of chemical yields (81–83%) and atroposelectivities (95.0:5.0 to 96.0:4.0 e.r.) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 230.06 g/mol, an XLogP3-AA of 1.3, no hydrogen bond donor count, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 228.97384 g/mol, and a topological polar surface area of 31.4 Ų . The compound is reported to be in a solid state at 20 degrees Celsius .Scientific Research Applications
Heterocyclic Synthesis
2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine and related compounds have been utilized in the synthesis of various heterocyclic systems. For instance, 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a compound structurally related to this compound, has been used in the formation of heterocyclic systems like 2-imidazo[1,2-a]pyridin-2-yl-2-propanol and other derivatives with significant structural complexity (Bogolyubov et al., 2004).
Crystal Structure Analysis
In crystallography, derivatives of this compound have been studied for their molecular geometry and intermolecular interactions. These studies provide insights into the molecular structures and potential applications in material science. For example, the crystal structure of 6-Bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one offers insights into its planar structure and hydrogen bonding patterns, which are crucial for understanding its chemical behavior (Rodi et al., 2013).
Photoinduced Tautomerization Studies
This compound and its derivatives are valuable in studying photoinduced tautomerization, a process that plays a critical role in photophysics and photochemistry. These studies are vital for developing new materials and understanding chemical reactions triggered by light (Vetokhina et al., 2012).
Photophysical Applications
The photophysical properties of related pyridine derivatives have been explored for applications such as organic light-emitting devices and biological labeling. Their tunable emission properties make them potential candidates for these applications (Stagni et al., 2008).
Green Chemistry Protocols
In the realm of green chemistry, derivatives of this compound have been synthesized using eco-friendly protocols. These methods emphasize the importance of environmentally sustainable practices in chemical synthesis (Ali et al., 2015).
Ligand Synthesis for Transition Metal Complexes
These compounds are also used in synthesizing ligands for transition metal complexes. Such ligands are crucial for catalysis and material science applications. The synthesis and structure analysis of these ligands provide a foundation for developing new materials and catalysts (Nyamato et al., 2016).
Properties
IUPAC Name |
2-bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(12-5-6-13-9)7-3-2-4-8(10)11-7/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXWMMNBTGBCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478970 | |
Record name | 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49669-14-9 | |
Record name | 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49669-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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